molecular formula C24H24ClN5O2 B2370720 3-(4-chlorobenzyl)-1-methyl-9-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione CAS No. 877622-19-0

3-(4-chlorobenzyl)-1-methyl-9-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione

Cat. No. B2370720
CAS RN: 877622-19-0
M. Wt: 449.94
InChI Key: PKDLWFSSWHIORJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-chlorobenzyl)-1-methyl-9-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C24H24ClN5O2 and its molecular weight is 449.94. The purity is usually 95%.
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Scientific Research Applications

Potential Treatment of Neurodegenerative Diseases

  • Neuroprotective Properties : Studies have identified tetrahydropyrimido[2,1-f]purinediones as promising candidates for treating neurodegenerative diseases like Parkinson's and Alzheimer's. These compounds interact with adenosine receptors and inhibit monoamine oxidases (MAO), potentially offering therapeutic benefits for neurodegenerative conditions (Koch et al., 2013).

  • Multi-Target Drug Potential : Researchers have discovered novel classes of tetrahydropyrimido[2,1-f]purinediones that act as potent MAO-B inhibitors. These compounds also exhibit dual-target inhibition, making them potentially effective for both symptomatic relief and disease-modifying effects in neurodegenerative diseases (Brunschweiger et al., 2014).

  • Dual-Target-Directed Ligands : Certain pyrimido[2,1-f]purinedione derivatives have been designed to combine A2A adenosine receptor antagonistic activity with MAO-B blockade. These compounds represent a promising approach for treating Parkinson's disease by addressing multiple targets involved in neurodegeneration (Załuski et al., 2019).

  • Adenosine Receptor Interaction : Studies on tricyclic pyrimido- and pyrazinoxanthines have shown their ability to bind adenosine receptors (ARs), which play a critical role in various neurological processes. This binding affinity suggests potential therapeutic applications in neurodegenerative diseases (Szymańska et al., 2016).

Anti-inflammatory Applications

  • Anti-inflammatory Activity : Analogues of pyrimido[2,1-f]purine-diones have demonstrated anti-inflammatory properties in models of chronic inflammation. These compounds could potentially be developed into therapeutic agents for treating inflammatory diseases (Kaminski et al., 1989).

Anticancer Potential

  • Anticancer Activity : New derivatives of pyrimido[2,1-f]purine-diones have been synthesized and shown to exhibit significant anticancer activity against certain cancer cell lines. These findings indicate a potential role in developing new cancer therapeutics (Hayallah, 2017).

properties

IUPAC Name

3-[(4-chlorophenyl)methyl]-1-methyl-9-(2-phenylethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24ClN5O2/c1-27-21-20(22(31)30(24(27)32)16-18-8-10-19(25)11-9-18)29-14-5-13-28(23(29)26-21)15-12-17-6-3-2-4-7-17/h2-4,6-11H,5,12-16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKDLWFSSWHIORJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)CC3=CC=C(C=C3)Cl)N4CCCN(C4=N2)CCC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24ClN5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-chlorobenzyl)-1-methyl-9-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione

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